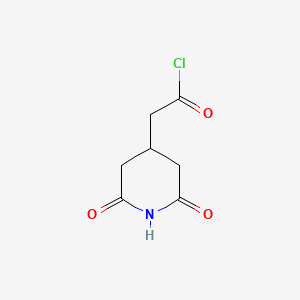

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO3 |

|---|---|

Molecular Weight |

189.59 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-4-yl)acetyl chloride |

InChI |

InChI=1S/C7H8ClNO3/c8-5(10)1-4-2-6(11)9-7(12)3-4/h4H,1-3H2,(H,9,11,12) |

InChI Key |

ZQTGHSFCLOUPSP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)NC1=O)CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 2,6 Dioxopiperidin 4 Yl Acetyl Chloride

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 2-(2,6-dioxopiperidin-4-yl)acetyl chloride, identifies the acyl chloride functional group as a primary point for disconnection. This disconnection leads back to the corresponding carboxylic acid, 2-(2,6-dioxopiperidin-4-yl)acetic acid. This transformation is a standard functional group interconversion.

Further disconnection of the acetic acid side chain from the 4-position of the dioxopiperidine ring suggests a synthetic strategy involving the alkylation of a suitable glutarimide (B196013) precursor or a Michael addition-type reaction to construct the substituted ring system. The 2,6-dioxopiperidine (glutarimide) ring itself can be retrosynthetically disconnected to reveal precursors such as glutamic acid or glutamine, which can be cyclized to form the core heterocyclic structure.

Classical and Established Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, involves two key stages: the construction of the substituted dioxopiperidine precursor and the final conversion to the acyl chloride.

Precursor Synthesis and Functionalization of the Dioxopiperidine Moiety

The synthesis of the key precursor, 2-(2,6-dioxopiperidin-4-yl)acetic acid, is a critical step. One common approach involves the cyclization of appropriately substituted glutamic acid derivatives. For instance, reacting homophthalic anhydride (B1165640) derivatives with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in acetic acid is a known method to produce substituted 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-diones. tandfonline.com This highlights the general strategy of using 3-aminopiperidine-2,6-dione as a building block for more complex structures.

The core 2,6-dioxopiperidine structure is a recurring motif in medicinal chemistry, often found in compounds designed as cereblon modulators or protein degraders. tandfonline.comsmolecule.com The synthesis of these complex molecules often involves multi-step sequences to introduce various functional groups onto the dioxopiperidine or an attached scaffold.

Reactivity Profiles and Mechanistic Investigations of 2 2,6 Dioxopiperidin 4 Yl Acetyl Chloride

Nucleophilic Acyl Substitution Reactions Involving 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com This class of reaction involves the replacement of the chlorine atom with a nucleophile. The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comvanderbilt.edu First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. vanderbilt.edu Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group. khanacademy.org This process allows for the conversion of the highly reactive acyl chloride into more stable functional groups like amides and esters. libretexts.org The high reactivity of 2-(2,6-dioxopiperidin-4-yl)acetyl chloride is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. youtube.com

The reaction of 2-(2,6-dioxopiperidin-4-yl)acetyl chloride with ammonia, primary amines, or secondary amines is a direct and efficient method for the synthesis of dioxopiperidinamide derivatives. This transformation, a type of nucleophilic acyl substitution, is typically rapid and exothermic. chemguide.co.uk

The reaction with primary and secondary amines proceeds readily to form N-substituted amides. chemguide.co.uk Typically, the reaction is carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct that is formed. hud.ac.uk The base prevents the protonation of the amine reactant, which would otherwise render it non-nucleophilic. A variety of primary and secondary amines can be used, allowing for the synthesis of a diverse library of amide derivatives. organic-chemistry.org

Illustrative Reaction Conditions for Amidation:

| Amine Type | Base | Solvent | Temperature | Typical Yield |

| Primary (e.g., Benzylamine) | Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | High |

| Secondary (e.g., Pyrrolidine) | Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | High |

| Aniline Derivatives | Pyridine | Tetrahydrofuran (THF) | Room temp. | Good to High |

This table represents typical conditions for amidation reactions of acyl chlorides and is illustrative for 2-(2,6-dioxopiperidin-4-yl)acetyl chloride based on general chemical principles.

If the nucleophilic amine is part of the same molecule that contains a precursor to the acyl chloride, an intramolecular reaction can occur to form a cyclic amide, or lactam. masterorganicchemistry.com For this to happen with 2-(2,6-dioxopiperidin-4-yl)acetyl chloride, a substrate would need to be designed with an appropriately positioned amine group. The formation of five- or six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com The reaction is driven by the proximity of the reacting groups and follows the same nucleophilic acyl substitution mechanism. nih.gov Such intramolecular reactions are pivotal in the synthesis of complex heterocyclic structures. mdpi.com

Esterification is achieved by reacting 2-(2,6-dioxopiperidin-4-yl)acetyl chloride with an alcohol or phenol. This reaction is a facile method for producing dioxopiperidinyl acetate (B1210297) esters. Due to the high reactivity of the acyl chloride, these reactions often proceed rapidly at room temperature and may not require a catalyst. youtube.com However, a non-nucleophilic base like pyridine is often added to scavenge the HCl produced. asianpubs.org

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.org In this reaction, 2-(2,6-dioxopiperidin-4-yl)acetyl chloride can react with an aromatic or heteroaromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The Lewis acid coordinates to the chlorine atom, which polarizes the C-Cl bond and facilitates the formation of a resonance-stabilized acylium ion. chemistrysteps.com This highly electrophilic intermediate is then attacked by the electron-rich aromatic ring through an electrophilic aromatic substitution mechanism to yield an aryl ketone derivative. organic-chemistry.org A stoichiometric amount of the Lewis acid is typically required because the product ketone can form a complex with the catalyst. organic-chemistry.org

Key Steps in Friedel-Crafts Acylation:

Formation of the acylium ion electrophile through reaction of the acyl chloride with a Lewis acid.

Nucleophilic attack of the aromatic π-system on the acylium ion, forming a resonance-stabilized carbocation (arenium ion).

Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product. wikipedia.org

The reaction of 2-(2,6-dioxopiperidin-4-yl)acetyl chloride with alcohols and phenols provides a direct route to the corresponding esters. asianpubs.orgnih.gov While both alcohols and phenols react via the same fundamental nucleophilic acyl substitution pathway, there are differences in reactivity.

Aliphatic alcohols are generally more nucleophilic than phenols and react more vigorously with acyl chlorides. mdpi.com Phenols are less nucleophilic because the lone pair of electrons on the oxygen atom is delocalized into the aromatic ring, reducing its availability to attack the carbonyl carbon. reddit.com Consequently, the reaction with phenols may be slower compared to aliphatic alcohols. reddit.com Despite this, the high reactivity of the acyl chloride ensures that esterification of both types of hydroxyl compounds proceeds efficiently, typically in the presence of a base to neutralize the HCl byproduct. researchgate.net

Comparative Reactivity in Esterification:

| Nucleophile | Relative Reactivity | Typical Conditions |

| Primary Alcohol | High | Base (Pyridine), 0 °C to RT |

| Secondary Alcohol | Medium | Base (Pyridine), Room Temp. |

| Tertiary Alcohol | Low | Base (Pyridine), May require heating |

| Phenol | Medium-Low | Base (Pyridine), Room Temp. |

This table provides an illustrative comparison based on general principles of organic reactivity.

Amidation Reactions for the Formation of Dioxopiperidinamide Derivatives

Organometallic Reactions Utilizing 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride

Acyl chlorides are versatile electrophiles in a variety of organometallic reactions, enabling the formation of new carbon-carbon bonds. The reactivity of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride would be expected to follow these general principles, though specific reaction conditions and outcomes would need to be experimentally determined.

Kumada, Negishi, and Suzuki-Miyaura Coupling Strategies (as a coupling partner)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In these reactions, an organometallic reagent (R-M) couples with an organic halide or pseudohalide (R'-X) in the presence of a palladium catalyst. Acyl chlorides can serve as the electrophilic partner (R'-COX) to form ketones (R'-COR).

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. The application of Kumada coupling to acyl chlorides can be challenging due to the high reactivity of Grignard reagents, which can lead to over-addition to the resulting ketone.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. These reagents are generally less reactive than Grignard reagents, which can allow for the selective formation of the ketone product from an acyl chloride.

Suzuki-Miyaura Coupling: This coupling employs an organoboron reagent, typically a boronic acid or ester. The Suzuki-Miyaura reaction is known for its functional group tolerance and is widely used for the synthesis of ketones from acyl chlorides.

A hypothetical data table for such reactions would typically include entries detailing the specific organometallic reagent, palladium catalyst, ligands, base, solvent, reaction temperature, time, and the resulting product yield.

Hypothetical Data Table for Cross-Coupling Reactions:

| Entry | Organometallic Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Phenylmagnesium bromide | Pd(PPh₃)₄ (5) | - | - | THF | 0 | 1 | 2-(2,6-Dioxopiperidin-4-yl)-1-phenylethan-1-one | N/A |

| 2 | Phenylzinc chloride | PdCl₂(dppf) (3) | - | - | THF | 25 | 4 | 2-(2,6-Dioxopiperidin-4-yl)-1-phenylethan-1-one | N/A |

| 3 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 80 | 12 | 2-(2,6-Dioxopiperidin-4-yl)-1-phenylethan-1-one | N/A |

Note: This table is purely illustrative as no specific data for 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride was found.

Grignard and Organolithium Reagent Additions

Grignard (R-MgX) and organolithium (R-Li) reagents are highly reactive organometallic compounds that readily add to the carbonyl group of acyl chlorides. The initial reaction typically forms a ketone. However, due to the high reactivity of these reagents, a second equivalent often adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup.

Controlling the reaction to isolate the ketone can be challenging and often requires low temperatures and inverse addition protocols. Alternatively, less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, are often used for the selective synthesis of ketones from acyl chlorides.

Stereoselective Transformations of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride and its Products

The piperidine (B6355638) ring in 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride contains a stereocenter at the C4 position. This inherent chirality could be exploited in stereoselective transformations. For instance, reactions of the acetyl chloride moiety could proceed with diastereoselectivity influenced by the existing stereocenter. Furthermore, the products of reactions involving the acetyl chloride could themselves be chiral and potentially be synthesized in an enantioselective or diastereoselective manner using chiral catalysts or reagents. However, no literature describing such stereoselective reactions for this specific compound could be located.

Mechanistic Studies of Reaction Pathways and Transition States

Mechanistic studies are crucial for understanding the reactivity of a compound and for optimizing reaction conditions. Such studies for reactions involving 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride would provide valuable insights.

Kinetic Investigations of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride Reactivity

Kinetic studies would involve monitoring the rate of reaction of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride with various nucleophiles or under different catalytic conditions. This data would allow for the determination of reaction orders, rate constants, and activation parameters, which are essential for elucidating the reaction mechanism. For example, determining the rate dependence on the concentrations of the acyl chloride, the organometallic reagent, and the catalyst in a cross-coupling reaction would help to understand the catalytic cycle.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry could be employed to detect and characterize transient species. For example, in a palladium-catalyzed cross-coupling reaction, intermediates such as the oxidative addition product (an acylpalladium(II) complex) could potentially be observed under specific conditions. Similarly, in the addition of Grignard or organolithium reagents, the tetrahedral intermediate formed upon nucleophilic attack on the carbonyl group could be studied.

Applications of 2 2,6 Dioxopiperidin 4 Yl Acetyl Chloride in Advanced Organic Synthesis

Role as a Building Block in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the acyl chloride functional group makes 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride an excellent starting point for creating more elaborate heterocyclic structures. Acyl chlorides are among the most reactive derivatives of carboxylic acids and readily undergo reactions with a wide range of nucleophiles. wikipedia.org

Construction of Novel Piperidine-Derived Scaffolds

The piperidine (B6355638) ring is a prevalent structural motif in numerous natural products and pharmaceutical agents, making it a "privileged scaffold" in drug discovery. acs.orgresearchgate.net 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride serves as a key precursor for synthesizing novel and diverse piperidine-based scaffolds.

The primary utility of the acetyl chloride group is in acylation reactions. It can react efficiently with various nitrogen-based nucleophiles (amines) to form stable amide bonds or with alcohols to form esters. This allows for the straightforward coupling of the dioxopiperidine-containing fragment to other molecular scaffolds. For instance, reaction with a primary or secondary amine attached to another ring system would generate a more complex molecule featuring a piperidine-derived core. This strategy is fundamental in building libraries of drug-like molecules where the piperidine unit can influence physicochemical properties, biological activity, and pharmacokinetic profiles. researchgate.netresearchgate.net

Below is a table summarizing potential synthetic applications for creating piperidine-derived scaffolds.

| Target Scaffold Type | Reaction | Role of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride |

| N-Acylated Piperidines | Amidation with piperidine derivatives | Provides the acyl group and the dioxopiperidine moiety |

| Complex Amides | Acylation of amino-heterocycles | Acts as the electrophilic partner to introduce the core structure |

| Fused Piperidine Systems | Multi-step synthesis involving initial acylation followed by intramolecular cyclization | Serves as the initial building block for scaffold elaboration |

| Spirocyclic Piperidines | "Build/Couple/Pair" strategies where the compound is used in the "couple" phase | Introduces a key functionalized side chain onto a pre-built scaffold aragen.com |

Synthesis of Fused Ring Systems Incorporating the 2,6-Dioxopiperidine Moiety

The creation of fused heterocyclic ring systems is a central goal in synthetic chemistry, as these rigid structures are often found in biologically active natural products. nih.gov The glutarimide (B196013) (2,6-dioxopiperidine) ring system can be incorporated into fused bicyclic structures through various synthetic strategies. figshare.comnih.gov

While direct use of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride in a one-pot fused-ring synthesis is complex, it serves as an essential starting material. The acetyl chloride handle can be used to attach the dioxopiperidine unit to a molecule that contains another reactive group. A subsequent intramolecular reaction can then lead to the formation of a new, fused ring. For example, the compound could acylate an amino-alkene, and the resulting product could then undergo a ring-closing metathesis or Michael addition to form a new carbocycle or heterocycle fused to the piperidine ring. Such "cut-and-sew" or deconstructive strategies are powerful methods for accessing complex bridged and fused ring systems. nih.gov

Strategic Use in Medicinal Chemistry Research (Synthetic Focus)

In medicinal chemistry, the ability to rapidly synthesize a variety of related compounds for biological testing is crucial. The reactivity and specific structural features of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride make it an ideal tool for this purpose.

Synthesis of Chemical Libraries and Diverse Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, involving the synthesis and biological evaluation of a series of related compounds to understand how chemical structure affects biological activity. rsc.orgresearchgate.netnih.govacs.orgacs.org The highly reactive nature of the acyl chloride group in 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride makes it particularly suitable for the rapid generation of chemical libraries. researchgate.netdrugbank.com

By reacting the compound with a diverse set of commercially available amines or alcohols in a parallel synthesis format, a large library of analogues can be produced efficiently. Each analogue retains the core 2,6-dioxopiperidine structure but varies at the position of the newly formed amide or ester bond. Screening this library can quickly identify key structural features that enhance potency, selectivity, or other desirable properties, guiding further optimization efforts. nih.govnih.gov

Design and Synthesis of Linkers for Proteolysis-Targeting Chimeras (PROTACs)

One of the most significant and modern applications of molecules containing the 2,6-dioxopiperidine moiety is in the field of Targeted Protein Degradation (TPD), particularly in the design of Proteolysis-Targeting Chimeras (PROTACs). researchgate.netnomuraresearchgroup.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. nih.govnih.gov This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The 2,6-dioxopiperidine core is the key structural motif found in immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). rscf.ru These molecules are known to bind to the E3 ubiquitin ligase Cereblon (CRBN). nih.gov Therefore, the 2,6-dioxopiperidine moiety serves as a potent E3 ligase-recruiting ligand in many successful PROTACs. nih.govnih.gov

2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is a building block for synthesizing the linker portion of a PROTAC. The acetyl chloride group provides a reactive site for covalently attaching the Cereblon-binding moiety to the rest of the PROTAC molecule. The properties of the linker itself—such as its length, rigidity, and composition (e.g., alkyl chains, polyethylene (B3416737) glycol (PEG) units)—are critical for the efficacy of the final PROTAC. acs.orgresearchgate.net

Incorporation into E3 Ligase Recruiting Ligands (e.g., Cereblon binders)

The primary role of the 2,6-dioxopiperidine moiety derived from this compound is to recruit the E3 ubiquitin ligase Cereblon (CRBN). nih.gov CRBN is part of the CRL4-CRBN E3 ligase complex, and when a PROTAC brings a target protein into proximity with this complex, the target is marked for destruction. youtube.com

The synthesis of a PROTAC using 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride would typically involve reacting it with a bifunctional linker that has a nucleophilic group (like an amine) at one end. This reaction forms a stable amide bond, creating an intermediate that consists of the CRBN ligand attached to the linker. The other end of the linker is then chemically coupled to a ligand for the protein of interest, completing the synthesis of the PROTAC molecule. nih.govnih.gov The use of functionalized Cereblon ligands is a cornerstone of modern PROTAC development.

The table below outlines the components of a PROTAC and the role of the title compound.

| PROTAC Component | Function | Role of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon). nih.govresearchgate.net | Provides the 2,6-dioxopiperidine moiety, which is the Cereblon-binding element. nih.gov |

| Linker | Connects the E3 ligase ligand to the target protein ligand and determines the spatial orientation of the ternary complex. researchgate.net | The acetyl chloride group serves as the chemical handle to covalently attach the E3 ligase ligand to the linker via an amide bond. |

| Target Protein Ligand | Binds specifically to the protein of interest that is targeted for degradation. | Not directly involved, but is coupled to the linker-E3 ligand conjugate in a subsequent synthetic step. |

Development of Heterobifunctional Molecules for Targeted Protein Degradation

The compound 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is a key reactive building block in the synthesis of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are advanced therapeutic agents designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS). nih.govnih.gov

These chimeric molecules are structurally composed of three distinct components: a ligand that recognizes and binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov The 2-(2,6-dioxopiperidin-4-yl) moiety, derived from thalidomide and its analogs, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govmdpi.com By incorporating this moiety, the resulting PROTAC can bring the target protein into close proximity with the CRBN E3 ligase. mdpi.com This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the 26S proteasome. nih.govnih.gov

The acetyl chloride group on the compound provides a highly reactive site for conjugation. It readily undergoes nucleophilic acyl substitution with primary or secondary amines and alcohols present on the linker or the POI-ligand, forming stable amide or ester bonds, respectively. This reactivity makes it an efficient precursor for covalently attaching the CRBN-binding warhead to the rest of the PROTAC molecule during a multi-step synthesis. nih.gov The development of such modular synthetic strategies is highly desirable to streamline the creation of PROTAC libraries for drug discovery. nih.govresearchgate.net

Table 1: Core Components of a PROTAC Molecule

| Component | Function | Example Moiety Derived from 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride |

|---|---|---|

| POI Ligand (Warhead) | Binds selectively to the target protein (e.g., a kinase, a transcription factor). | Varies depending on the target protein (e.g., JQ1 for BRD4). |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase. | 2-(2,6-Dioxopiperidin-4-yl)acetyl group (binds to Cereblon E3 ligase). |

| Linker | Covalently connects the POI and E3 ligands, controlling spatial orientation. | Polyethylene glycol (PEG), alkyl chains. |

Influence of Linker Length and Composition on PROTAC Design

The linker component of a PROTAC, while not binding directly to the target or the E3 ligase, plays a critical role in the efficacy and selectivity of the degrader molecule. The length, rigidity, and chemical composition of the linker are key parameters that must be optimized to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). mdpi.com The design of the linker dictates the spatial distance and relative orientation between the bound POI and the E3 ligase, which is crucial for efficient ubiquitination.

Research has demonstrated that linker length can significantly impact the degradation activity of PROTACs. semanticscholar.org For instance, in the development of dual degraders for bromodomain-containing proteins BRD7 and BRD9, researchers synthesized a series of PROTACs using polyethylene glycol (PEG) linkers of varying lengths, such as those containing two or four PEG units. acs.org This iterative modification of linker length allowed for the fine-tuning of the molecule's degradation profile. acs.org In another example, the selective degradation of the Bcl-xL protein over Bcl-2 was achieved by extending the linker, which exposed an accessible lysine (B10760008) residue on Bcl-xL for ubiquitination. nih.gov

The chemical composition of the linker also influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are vital for its biological activity. semanticscholar.org Linkers are often composed of flexible alkyl chains or PEG units, but can also incorporate more rigid structures like piperazines or alkynes to control the conformation of the final molecule. The choice of linker ultimately affects the stability of the ternary complex and can be the deciding factor between a weakly active and a potent, selective protein degrader. mdpi.com

Synthesis of Compounds with Potential as Modulators of Biological Targets (Synthetic Approach)

The synthetic utility of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride lies in its function as an activated acylating agent for the conjugation of the dioxopiperidinyl moiety to other molecules. This "building block" approach is fundamental in constructing complex bioactive compounds like PROTACs. nih.govnih.gov The primary synthetic transformation involving the acetyl chloride is a nucleophilic acyl substitution.

The typical synthetic route involves reacting 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride with a nucleophile, commonly a primary or secondary amine, located on a linker that is pre-attached to the protein of interest (POI) ligand. This reaction, usually carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, results in the formation of a stable amide bond. This approach connects the Cereblon-binding warhead to the rest of the molecule.

General Synthetic Scheme:

Step 1: Synthesis of the POI-Linker Fragment: A ligand for the target protein is synthesized with an attached linker that terminates in a nucleophilic group, such as an amine (-NH2) or an alcohol (-OH).

Step 2: Acylation with 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride: The POI-linker fragment is then reacted with 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride. The lone pair of electrons on the amine (or alcohol) attacks the electrophilic carbonyl carbon of the acetyl chloride.

Step 3: Formation of the PROTAC: The chloride ion is displaced, and after deprotonation, a new amide (or ester) bond is formed, yielding the final heterobifunctional molecule.

This modular strategy allows for the systematic variation of the POI ligand, the linker, and the E3 ligase ligand to build libraries of compounds for screening and optimization. The high reactivity of the acetyl chloride facilitates an efficient and often high-yielding conjugation step, which is crucial for the complex, multi-step syntheses required for these advanced molecules. nih.govnih.gov

Application in Material Science and Polymer Chemistry (Synthetic Aspects)

While the documented applications of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride are overwhelmingly concentrated in medicinal chemistry and targeted protein degradation, its inherent reactivity as an acylating agent lends itself to potential applications in material science and polymer chemistry. These applications would leverage the compound's ability to covalently modify polymers and serve as a precursor for novel monomers.

Functionalization of Polymers and Macromolecules

The acetyl chloride functional group is highly effective for the surface or bulk modification of polymers containing nucleophilic functional groups. Polymers with hydroxyl (-OH) or amine (-NH2) side chains could be functionalized by reacting them with 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride.

Synthetic Approach: A polymer such as polyvinyl alcohol (PVA) or polyethyleneimine (PEI) could be dissolved in a suitable aprotic solvent. The addition of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, along with an acid scavenger like pyridine (B92270) or triethylamine (B128534), would lead to the covalent attachment of the 2-(2,6-dioxopiperidin-4-yl)acetyl moiety onto the polymer backbone via ester or amide linkages.

Potential Applications: This functionalization could be used to create new biomaterials. For example, grafting this small molecule onto a biocompatible polymer could be explored for creating surfaces or hydrogels that interact with specific cellular proteins, potentially modulating cell adhesion or signaling pathways.

Synthesis of Monomers for Advanced Materials

New monomers could be designed and synthesized using 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride as a starting material. By reacting it with a molecule that contains both a nucleophilic group and a polymerizable functional group, a monomer bearing the dioxopiperidinyl side chain can be created.

Synthetic Approach: A molecule such as 2-aminoethyl methacrylate (B99206) or 4-vinylbenzyl alcohol could be reacted with 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride. The amine or alcohol would react with the acetyl chloride to form a stable amide or ester bond, respectively, leaving the polymerizable methacrylate or vinyl group intact.

Potential Applications: The resulting monomer could then be polymerized or copolymerized to produce advanced materials with tailored properties. For example, incorporating such a monomer into a polymer network could be investigated for creating materials for affinity chromatography, where the dioxopiperidinyl group acts as a ligand to capture specific proteins (like CRBN) from a complex mixture.

Analytical and Structural Elucidation of 2 2,6 Dioxopiperidin 4 Yl Acetyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques for Novel Derivatives

Spectroscopy is the primary tool for the initial structural determination of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce functional groups, bonding patterns, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms (protons). For derivatives of the 2,6-dioxopiperidine core, characteristic signals are observed. The proton on the imide nitrogen (N-H) of the glutarimide (B196013) ring typically appears as a broad singlet in the downfield region of the spectrum, often around 8.0-11.0 ppm, due to its acidic nature. The protons on the piperidine (B6355638) ring itself present as a series of multiplets in the range of 2.0-3.0 ppm. The methine proton at the 4-position (or 3-position in related analogs like lenalidomide) is a key diagnostic signal, often appearing as a multiplet (e.g., a doublet of doublets) between 4.5 and 5.5 ppm. The protons of the acetyl moiety and any subsequent groups in the derivative will have distinct chemical shifts depending on their connectivity. For instance, in amide derivatives of 2-(2-((2,6-dioxopiperidin-3-yl)carbamoyl)phenyl)acetic acid, the methylene (B1212753) protons of the acetic acid group appear as a singlet around 3.7 ppm. tandfonline.com

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Carbonyl carbons of the dioxopiperidine ring are highly deshielded and resonate at approximately 170-175 ppm. nih.gov Carbons within aromatic rings, if present in the derivative, typically appear between 110 and 150 ppm. The aliphatic carbons of the piperidine ring are found in the upfield region, generally between 20 and 55 ppm. nih.gov The specific chemical shifts provide a fingerprint of the molecule, confirming the presence of the core structure and the successful incorporation of substituents.

2D NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), is used to establish connectivity. COSY spectra reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring and side chains. HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection between the 2-(2,6-dioxopiperidin-4-yl)acetyl moiety and the rest of the derivative's structure.

Table 1: Representative ¹H and ¹³C NMR Data for a 2-(2,6-Dioxopiperidin-3-yl) Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imide N-H | 11.10 (s) | - |

| Aromatic C-H | 7.03-7.11 (m) | 110-147 |

| Piperidine CH (C3) | 5.03-5.16 (m) | 50.04 |

| Piperidine CH₂ (C5) | 2.84-2.93 (m) | 31.45 |

| Piperidine CH₂ (C4) | 2.53-2.61 (m), 2.01-2.04 (m) | 22.61 |

| Carbonyl C=O | - | 173.29, 170.56 |

| Data derived from a pomalidomide (B1683931) derivative. nih.gov |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. For derivatives of 2-(2,6-dioxopiperidin-4-yl)acetyl chloride, several characteristic absorption bands are expected.

The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations. Cyclic imides, such as the 2,6-dioxopiperidine ring, typically show two distinct C=O stretching bands. precisepeg.com These often appear as strong absorptions in the region of 1680-1750 cm⁻¹. The N-H bond of the imide group gives rise to a stretching vibration around 3200 cm⁻¹. precisepeg.com If the acetyl chloride is converted to an amide, a new set of characteristic peaks will appear: an N-H stretch (around 3300-3500 cm⁻¹) and an amide I band (C=O stretch, around 1630-1680 cm⁻¹). Aromatic rings in derivatives will show C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. For a nitro-containing precursor of lenalidomide (B1683929), characteristic peaks for the nitro group (NO₂) are also observed. researchgate.net

Table 2: Typical IR Absorption Frequencies for a 2,6-Dioxopiperidine Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imide N-H | Stretch | 3200 ± 50 |

| Imide C=O | Symmetric & Asymmetric Stretch | 1680 - 1750 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O (in derivatives) | Stretch (Amide I) | 1630 - 1680 |

| Data adapted from general principles of IR spectroscopy for imides. precisepeg.com |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

In electrospray ionization (ESI), a soft ionization technique, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov This allows for the unambiguous determination of the molecular weight. For example, the related compound lenalidomide (MW 259.26) shows a prominent [M+H]⁺ ion at m/z 260.1. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. Common fragmentation pathways for this class of compounds include the cleavage of the glutarimide ring and the loss of side chains. researchgate.netresearchgate.net Analysis of these fragments helps to confirm the proposed structure and the location of various substituents. For thalidomide (B1683933), a key transition monitored is m/z 259.1 → 84.0. nih.gov

Table 3: Predicted Mass Spectrometry Adducts for 2-(2,6-dioxopiperidin-4-yl)acetic acid

| Adduct | Calculated m/z |

| [M+H]⁺ | 172.06044 |

| [M+Na]⁺ | 194.04238 |

| [M-H]⁻ | 170.04588 |

| Data sourced from PubChem. uni.lu |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While NMR provides the constitution of a molecule, X-ray crystallography offers an unparalleled, definitive view of its three-dimensional structure in the solid state. This technique is indispensable for determining the absolute stereochemistry of chiral centers and analyzing the molecule's conformation.

The process requires growing a single, high-quality crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the positions of all atoms can be determined. nih.gov For chiral molecules synthesized as a single enantiomer, X-ray crystallography can confirm the absolute configuration (R or S) of each stereocenter. mdpi.com

The crystal structure also reveals detailed conformational information, such as bond lengths, bond angles, and torsion angles. uni.lu This can show, for example, the precise orientation of the acetyl side chain relative to the piperidine ring and the puckering of the ring itself. Intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice, can also be identified, providing insight into how the molecules pack together in the solid state. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental for both the purification of synthesized derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of a final compound. A solution of the sample is passed through a column packed with a stationary phase (commonly C18 silica) under high pressure. nih.gov Compounds are separated based on their differential partitioning between the stationary phase and a liquid mobile phase. A detector, often UV-Vis, measures the concentration of the compound as it elutes from the column. A pure compound will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantification. The method is validated to ensure linearity, accuracy, and precision. nih.gov

Column Chromatography is a preparative technique used to isolate the desired product from a reaction mixture. It operates on the same principles as HPLC but on a larger scale and without high pressure. The crude product is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a solvent system of increasing polarity. Fractions are collected and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure compound.

Theoretical and Computational Chemistry Studies on 2 2,6 Dioxopiperidin 4 Yl Acetyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride. These calculations can provide insights into the distribution of electrons within the molecule, which in turn dictates its chemical behavior.

The 2,6-dioxopiperidine (glutarimide) ring is a key feature of this molecule, and its electronic properties are of significant interest. This moiety is present in thalidomide (B1683933) and its analogs, which are known for their immunomodulatory activities. nih.govwjbphs.comnih.govresearchgate.netencyclopedia.pub Theoretical studies on similar heterocyclic systems, such as pyridine-2,6-dicarbonyl dichloride, have been performed using DFT and ab initio methods to analyze their vibrational spectra and molecular geometries. researchgate.net For 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, DFT calculations can be employed to determine key electronic parameters.

Key Electronic Properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, the LUMO is expected to be localized on the highly electrophilic carbonyl carbon of the acetyl chloride group, making it susceptible to nucleophilic attack. The HOMO is likely to be distributed across the dioxopiperidine ring and the other carbonyl group.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. For this compound, the map would show a region of high positive potential (blue) around the acetyl chloride's carbonyl carbon, indicating its electrophilicity. Regions of negative potential (red) would be expected around the carbonyl oxygens of the dioxopiperidine ring and the chloride atom, highlighting their nucleophilic character.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) can quantify the electrophilicity of specific atoms. The carbon atom of the C=O group in the acetyl chloride moiety will carry a significant positive charge, confirming it as the primary site for nucleophilic attack.

Reactivity Descriptors: Global reactivity descriptors derived from the energies of the HOMO and LUMO can provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Predicted Significance for 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride |

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Indicates resistance to change in electron distribution. A smaller value suggests higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A global index that quantifies the electrophilic nature of the molecule. |

This is an illustrative table based on general principles of quantum chemistry as applied to the target molecule.

These quantum chemical calculations provide a foundational understanding of the electronic characteristics of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, enabling predictions of its reactivity towards various nucleophiles. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies (synthetic design relevance)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, MD simulations are particularly useful for exploring its conformational flexibility and for providing insights relevant to its synthetic applications, especially in the context of designing molecules that can bind to specific biological targets.

The 2,6-dioxopiperidine ring can adopt different conformations, primarily chair and boat forms, with the chair conformation generally being more stable. ias.ac.in The orientation of the acetyl chloride substituent at the 4-position (axial vs. equatorial) is a key conformational question. The relative energies of these conformers can be determined using computational methods. nih.gov

Conformational Analysis: MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. By simulating the molecule's dynamics in a solvent, one can observe the transitions between different conformational states and determine their relative populations. For 4-substituted piperidines, the conformational preferences are influenced by the nature of the substituent. nih.gov In the case of the acetyl chloride group, steric and electronic factors will dictate whether the axial or equatorial position is favored. It is anticipated that the bulkier acetyl chloride group will preferentially occupy the equatorial position to minimize steric hindrance.

Relevance to Synthetic Design and Ligand-Binding: The 2,6-dioxopiperidine moiety is a known binder to the Cereblon (CRBN) E3 ubiquitin ligase, a key component in targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). nih.govnih.gov Understanding the conformational preferences of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is crucial for designing derivatives that can effectively bind to CRBN.

MD simulations can be employed to model the interaction of this molecule and its derivatives with the binding pocket of a target protein. rowan.edufrontiersin.org By simulating the protein-ligand complex, researchers can:

Assess Binding Stability: Analyze the root-mean-square deviation (RMSD) of the ligand within the binding site to determine the stability of the binding pose.

Identify Key Interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

Calculate Binding Free Energies: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the free energy of binding, which can help in prioritizing compounds for synthesis.

| Simulation Parameter | Information Gained | Relevance to Synthetic Design |

| Conformational Population | The percentage of time the molecule spends in axial vs. equatorial conformations. | Informs the design of rigid analogs that lock the molecule in the bioactive conformation. |

| Ligand RMSD in Binding Pocket | Stability of the ligand's position and orientation within the target's active site. | Helps to predict whether a designed molecule will bind effectively. |

| Intermolecular Interactions | Identification of key amino acid residues involved in binding. | Guides the modification of the ligand to enhance interactions with the target protein. |

This is an illustrative table based on the application of MD simulation principles to the target molecule.

By providing a dynamic picture of the molecule's behavior and its interactions, MD simulations serve as a bridge between theoretical understanding and practical synthetic design. physchemres.org

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including the identification of reaction pathways, the characterization of transition states, and the calculation of activation energy barriers. For a reactive compound like 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, these computational studies can provide a detailed understanding of its reactivity with nucleophiles.

The primary reaction of an acetyl chloride is nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate. Computational methods can be used to model this entire process.

Reaction Pathway Prediction: Given the reactants (2-(2,6-Dioxopiperidin-4-yl)acetyl chloride and a nucleophile, e.g., an amine or an alcohol), computational algorithms can predict the most likely reaction products. nih.gov These methods often rely on a set of known chemical transformations and rules to propose plausible reaction pathways.

Transition State Theory and Energy Barriers: Using quantum chemical methods, the geometry of the transition state for the nucleophilic attack on the acetyl chloride can be optimized. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insights into the geometry of the reaction at its highest energy point. Vibrational frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of the reactants, transition state, and products are calculated, the activation energy barrier (ΔG‡) can be determined. This barrier is a critical factor in determining the reaction rate. A lower activation energy corresponds to a faster reaction. Computational studies on the formation of acid chlorides from carboxylic acids and thionyl chloride have shown that these reactions can proceed through multiple competing pathways, each with its own set of transition states and energy barriers. researchgate.net A similar approach can be applied to the reactions of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride.

Illustrative Reaction Coordinate Diagram: A reaction coordinate diagram can be constructed from the calculated energies. This diagram plots the change in Gibbs free energy as the reaction progresses from reactants to products, passing through the transition state.

| Reaction Step | Description | Predicted Energetic Features |

| Reactants | 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride + Nucleophile | Starting energy level. |

| Transition State 1 | Nucleophilic attack on the carbonyl carbon. | Highest energy barrier (rate-determining step). |

| Tetrahedral Intermediate | Formation of a transient species with a tetrahedral carbon. | A local energy minimum on the reaction pathway. |

| Transition State 2 | Elimination of the chloride leaving group. | A second, typically lower, energy barrier. |

| Products | Amide or ester derivative + HCl | Final energy level, typically lower than the reactants for a spontaneous reaction. |

This is an illustrative table based on general principles of nucleophilic acyl substitution applied to the target molecule.

These computational investigations into reaction mechanisms provide a detailed, atomistic view of the chemical transformation, offering insights that are often difficult to obtain through experimental means alone. nih.gov

Structure-Based Design Principles for Derivatization (computational aspects for synthesis)

Structure-based drug design utilizes the three-dimensional structure of a biological target, often a protein, to design molecules that can bind to it with high affinity and selectivity. nih.gov Given that the 2,6-dioxopiperidine moiety is a known ligand for proteins like Cereblon, computational structure-based design principles are highly relevant for the derivatization of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride. nih.gov

The acetyl chloride group is a reactive handle that allows for the facile synthesis of a library of derivatives, such as amides and esters. Computational methods can guide the selection of building blocks to be reacted with the acetyl chloride to create derivatives with desired properties.

Key Computational Approaches in Structure-Based Design:

Molecular Docking: This is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org In this context, derivatives of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride would be docked into the binding site of a target protein. The docking scores provide an estimate of the binding affinity, allowing for the virtual screening of large libraries of potential derivatives.

Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By analyzing the binding site of the target protein, a pharmacophore model can be developed that defines the spatial arrangement of key features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. This model can then be used to design or screen for molecules that fit the pharmacophore.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. This allows for the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues, saving time and resources in the synthetic process.

Design Strategy for Derivatization: A typical computational workflow for designing derivatives of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride would involve:

Target Identification: Identifying the biological target of interest (e.g., Cereblon).

Binding Site Analysis: Characterizing the size, shape, and chemical environment of the binding pocket.

Virtual Library Generation: Creating a virtual library of amides and esters by computationally reacting 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride with a diverse set of amines and alcohols.

Molecular Docking and Scoring: Docking the virtual library into the target's binding site and ranking the compounds based on their predicted binding affinities.

Filtering and Prioritization: Filtering the top-scoring compounds based on predicted ADMET properties and visual inspection of their binding modes to select a smaller set of promising candidates for synthesis and experimental testing.

This computational approach allows for a more rational and efficient exploration of the chemical space around the 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride scaffold, increasing the probability of discovering novel and potent bioactive molecules. rsc.org

Future Directions and Emerging Research Avenues for 2 2,6 Dioxopiperidin 4 Yl Acetyl Chloride Chemistry

Development of Novel and More Efficient Synthetic Strategies for the Compound

The future development of synthetic routes to 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride will likely focus on improving efficiency, scalability, and sustainability. Current methodologies, while effective at the lab scale, may present challenges for large-scale production. Future research is anticipated to explore several key areas to address these limitations.

One promising avenue is the development of catalytic asymmetric methods for the synthesis of the chiral precursor, 4-substituted glutamic acid. This would allow for the enantioselective synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, which is crucial for its applications in chemical biology where stereochemistry often dictates biological activity. The use of transition-metal catalysis or organocatalysis could provide more direct and atom-economical routes to the desired enantiomer, bypassing the need for classical resolution techniques.

Furthermore, the exploration of greener and more sustainable synthetic approaches will be a key focus. This includes the use of bio-based starting materials, the replacement of hazardous reagents and solvents, and the development of catalytic processes that minimize waste generation. For instance, enzymatic resolutions or desymmetrization strategies could offer environmentally benign alternatives for accessing the chiral glutarimide (B196013) core.

Exploration of Under-Utilized Reactivity Modes and Catalytic Transformations

The acyl chloride functionality of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride imparts a high degree of reactivity, which has traditionally been exploited in acylation reactions. However, future research is expected to delve into less conventional reactivity modes and to develop novel catalytic transformations involving this versatile building block.

A significant area of future exploration will be the use of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride in transition-metal catalyzed cross-coupling reactions. For example, its conversion to other functional groups, such as ketones, alkynes, or aryl groups, via established protocols like Suzuki, Sonogashira, or Heck couplings, would greatly expand its synthetic utility. This would enable the incorporation of the 2,6-dioxopiperidin moiety into a wider array of complex molecular architectures.

Another emerging area of interest is the development of photoredox-catalyzed transformations involving acyl chlorides. These methods, which utilize visible light to initiate radical-based reactions, could open up new avenues for the functionalization of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride. For instance, its participation in radical-mediated additions to alkenes or arenes would provide novel strategies for carbon-carbon bond formation.

Furthermore, the exploration of its reactivity in organocatalyzed processes is a promising research direction. Chiral amines or phosphines could be employed to catalyze enantioselective additions to the acyl chloride or to facilitate its participation in cascade reactions, leading to the rapid construction of complex, stereodefined molecules.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and application of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and reproducibility. scielo.brmdpi.comnih.gov The inherent advantages of continuous flow processing, such as precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely, are particularly well-suited for reactions involving acyl chlorides.

Future research in this area will likely focus on the development of robust and scalable flow protocols for the synthesis of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride itself. This would involve the optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity. The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of the process. scielo.br

Beyond its synthesis, the use of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride as a key building block in automated synthesis platforms is a major area for future development. These platforms, which combine robotic handling of reagents with in-line purification and analysis, can be used to rapidly generate libraries of compounds for high-throughput screening. By incorporating 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride into these automated workflows, researchers will be able to accelerate the discovery of new bioactive molecules.

Expanding Applications in Chemical Biology as Synthetic Tools for Protein Degradation and Probing Biological Pathways (synthetic method development)

The 2,6-dioxopiperidine moiety is a well-established E3 ligase ligand, and as such, 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride is a valuable building block for the synthesis of molecules aimed at targeted protein degradation. sigmaaldrich.com Future research will undoubtedly focus on expanding its applications in this rapidly evolving field of chemical biology.

A key area of development will be the design and synthesis of novel proteolysis-targeting chimeras (PROTACs) and other protein degraders that incorporate the 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride-derived warhead. The acyl chloride functionality provides a convenient handle for attaching this E3 ligase ligand to a linker and a protein-of-interest binding moiety. Future work will likely involve the systematic variation of the linker length and composition, as well as the protein-binding component, to optimize the potency and selectivity of the resulting degraders.

Furthermore, the development of new synthetic methodologies for the late-stage functionalization of complex molecules with the 2-(2,6-Dioxopiperidin-4-yl)acetyl group will be of great importance. This would allow for the rapid diversification of existing bioactive compounds, enabling the exploration of their potential as protein degraders.

Beyond its role in protein degradation, 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride can also be utilized as a versatile tool for probing biological pathways. For example, it can be used to synthesize chemical probes that can be used to identify the cellular targets of thalidomide (B1683933) and its analogs. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to the 2-(2,6-Dioxopiperidin-4-yl)acetyl moiety, researchers can visualize the subcellular localization of these compounds and identify their binding partners.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where 2-(2,6-Dioxopiperidin-4-yl)acetic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

Maintaining stoichiometric excess of chlorinating agent (e.g., SOCl₂) to drive the reaction to completion.

Purging the system with inert gas (N₂/Ar) to prevent hydrolysis.

Post-synthesis purification via vacuum distillation or recrystallization in dry solvents (e.g., dichloromethane).

Purity is confirmed by NMR (e.g., absence of residual acid peaks at δ 10-12 ppm) and titration for active chloride content .

Q. Which spectroscopic techniques are most effective for characterizing 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the dioxopiperidinyl ring (e.g., δ 2.5–3.5 ppm for piperidinyl protons) and acetyl chloride carbonyl (δ 170–175 ppm).

- FT-IR : Confirm C=O stretches (1770–1820 cm⁻¹ for acyl chloride) and absence of hydroxyl groups (3300–3500 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl⁻).

Cross-validation with elemental analysis (C, H, N, Cl) ensures structural integrity .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon) in flame-sealed glass ampules or Schlenk flasks at –20°C. Avoid moisture and light exposure. Periodic purity checks via FT-IR (monitor for C=O hydrolysis to carboxylic acid) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of 2-(2,6-Dioxopiperidin-4-yl)acetyl chloride?

- Methodological Answer :

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to stabilize the acyl chloride intermediate.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution rates.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., ring-opening of dioxopiperidinyl moiety).

A representative optimization table:

| Parameter | Optimal Range | Outcome (Yield %) |

|---|---|---|

| SOCl₂ Equiv. | 1.5–2.0 | 85–92% |

| Reaction Temp. | 0–5°C | >90% Purity |

| Solvent | Dry DCM | Minimal hydrolysis |

Post-reaction quenching with anhydrous Na₂CO₃ removes excess chlorinating agents .

Q. What analytical strategies resolve contradictions between theoretical and experimental reactivity data (e.g., unexpected hydrolysis rates)?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow UV-Vis to monitor hydrolysis rates in varying pH buffers. Compare with computational models (DFT calculations for transition states).

- Isotopic Labeling : Introduce ¹⁸O-labeled water to trace hydrolysis pathways via MS.

Contradictions often arise from steric hindrance in the dioxopiperidinyl ring or solvent polarity effects. For example, acetonitrile may stabilize the acyl chloride better than THF .

Q. How can surface adsorption properties of this compound impact experimental reproducibility in heterogeneous reactions?

- Methodological Answer :

- Surface Passivation : Pre-treat glassware with silanizing agents (e.g., HMDS) to reduce adsorption.

- Microspectroscopic Analysis : Use ToF-SIMS or AFM to map adsorption on silica or polymer surfaces.

Studies show that polar surfaces (e.g., SiO₂) increase hydrolysis rates by 20–30% compared to PTFE surfaces .

Q. What methodologies quantify trace degradation products in long-term stability studies?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor for degradation markers (e.g., free carboxylic acid at m/z 214.1).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; correlate degradation kinetics with Arrhenius models.

Degradation is typically <5% under optimal storage conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Methodological Answer :

- Standardized Protocols : Use OECD 105 guidelines for solubility testing in water, DMSO, and ethanol.

- Dynamic Light Scattering (DLS) : Check for micelle formation in polar solvents, which may artificially inflate solubility values.

For example, reported solubility in DMSO ranges from 50–100 mg/mL due to variations in residual moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.